molecular formula C24H24N2O5S B300733 2-[5-(3-allyl-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide

2-[5-(3-allyl-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide

Cat. No. B300733
M. Wt: 452.5 g/mol
InChI Key: UCXGXBVVPOCUAL-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(3-allyl-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure and properties, which make it a promising candidate for research in drug development, medicinal chemistry, and other related fields.

Mechanism of Action

The mechanism of action of 2-[5-(3-allyl-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide is not fully understood. However, it is believed that this compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways involved in the pathogenesis of diseases.
Biochemical and Physiological Effects:
2-[5-(3-allyl-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide has been shown to exhibit significant biochemical and physiological effects. This compound has been shown to inhibit the growth of various bacterial and fungal strains, reduce inflammation, and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[5-(3-allyl-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide in lab experiments include its unique chemical structure and properties, which make it a promising candidate for research in drug development and medicinal chemistry. However, the limitations of using this compound in lab experiments include its relatively high cost and limited availability.

Future Directions

There are numerous future directions for research on 2-[5-(3-allyl-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide. Some potential areas of research include:
1. Further studies on the mechanism of action of this compound to better understand its pharmacological effects.
2. Development of new drugs based on the chemical structure of 2-[5-(3-allyl-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide.
3. Investigation of the potential applications of this compound in the treatment of various diseases, such as cancer, inflammation, and microbial infections.
4. Studies on the toxicity and safety of this compound in humans to determine its potential use as a therapeutic agent.
In conclusion, 2-[5-(3-allyl-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide is a promising compound with potential applications in drug development and medicinal chemistry. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.

Synthesis Methods

The synthesis method for 2-[5-(3-allyl-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide involves the reaction of 3-allyl-4,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. This reaction yields 5-(3-allyl-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-ylacetohydrazide, which is then reacted with 2-methylphenylacetyl chloride to obtain the final product.

Scientific Research Applications

2-[5-(3-allyl-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide has been extensively studied for its potential applications in drug development and medicinal chemistry. This compound has been shown to exhibit significant antimicrobial, anti-inflammatory, and anticancer properties, making it a promising candidate for the development of new drugs.

properties

Product Name

2-[5-(3-allyl-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide

Molecular Formula

C24H24N2O5S

Molecular Weight

452.5 g/mol

IUPAC Name

2-[(5Z)-5-[(3,4-dimethoxy-5-prop-2-enylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C24H24N2O5S/c1-5-8-17-11-16(12-19(30-3)22(17)31-4)13-20-23(28)26(24(29)32-20)14-21(27)25-18-10-7-6-9-15(18)2/h5-7,9-13H,1,8,14H2,2-4H3,(H,25,27)/b20-13-

InChI Key

UCXGXBVVPOCUAL-MOSHPQCFSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)CC=C)/SC2=O

SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)CC=C)SC2=O

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)CC=C)SC2=O

Origin of Product

United States

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